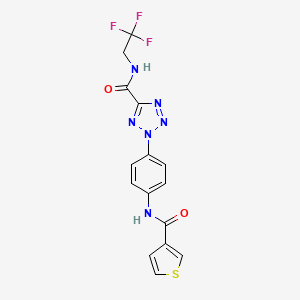

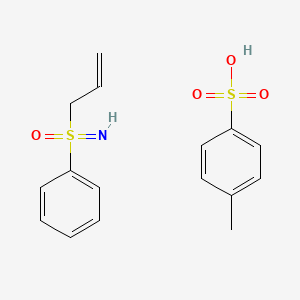

![molecular formula C22H19N3O3S2 B3017539 N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-11-0](/img/structure/B3017539.png)

N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study described the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, with a focus on their antiarrhythmic activity . Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction . The solid-phase synthesis technique was employed to create N-p-Methylbenzyl benzamide, which was then characterized by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. IR, (1)H NMR, and (13)C NMR spectroscopies were used to characterize the benzamide derivatives and their copper(II) complexes . The crystal structures of these compounds were determined using X-ray single-crystal diffraction, which provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles . The crystal structure of N-p-Methylbenzyl benzamide was also determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives include cyclization during oxidation, as seen in the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . The solid-phase synthesis of N-p-Methylbenzyl benzamide involved acylation and subsequent cleavage with TiCl4/Zn/THF in a radical manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their pharmacokinetic profiles and biological activities. For example, the cytotoxicity of the benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with some compounds showing significant cytotoxicity . The antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides was assessed in vitro and in vivo, with some compounds showing potent Class III activity and specific blocking of the delayed rectifier potassium current . The pharmacokinetics of a lipophilic substituted benzamide was compared to sulpiride, indicating higher penetration through the gastrointestinal membrane and the blood-brain barrier .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and similar compounds have been synthesized and investigated for their anticancer activities. For instance, Co(II) complexes of related compounds demonstrated in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, various benzamide derivatives have shown significant anticancer activity against multiple cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Theoretical and Computational Studies

- Theoretical and computational studies have been conducted on sulfonamide derivatives, which are structurally related to this compound. These studies include molecular docking and computational calculations, suggesting potential applications in antimalarial and COVID-19 drug research (Fahim & Ismael, 2021).

Spectroscopic Identification and Synthesis

- Spectroscopic techniques have been employed to identify and synthesize derivatives of related compounds. This includes the use of FTIR, NMR, and mass spectrometry to elucidate the structures of novel compounds, which are essential steps in the development of new pharmaceuticals and materials (Mohammed et al., 2016).

Synthesis and Characterization of Intermediates

- The synthesis and characterization of intermediates related to this compound have been explored. This includes the development of key intermediates for various pharmaceutical applications, demonstrating the importance of these compounds in the synthesis of more complex pharmaceutical agents (Gilbile et al., 2017).

Photophysical Properties and Applications

- The photophysical properties of thiazole derivatives, which are structurally related to this compound, have been studied. This research is important for understanding the electronic structures of these compounds, which can have applications in material sciences and sensing technologies (Murai et al., 2018).

Propriétés

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2/c1-15-6-5-8-19-20(15)24-22(29-19)25(14-17-7-3-4-13-23-17)21(26)16-9-11-18(12-10-16)30(2,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXREBGXYXWGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)